Chlorobenzene

説明

This compound appears as a colorless to clear, yellowish liquid with a sweet almond-like odor. Flash point 84 °F. Practically insoluble in water and somewhat denser than water (9.2 lb / gal). Vapors heavier than air. Used to make pesticides, dyes, and other chemicals.

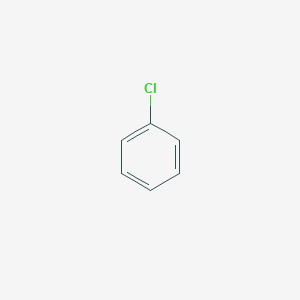

This compound is the simplest member of the class of monochlorobenzenes, that is benzene in which a single hydrogen has been substituted by a chlorine. It has a role as a solvent.

This compound is used primarily as a solvent, a degreasing agent, and a chemical intermediate. Limited information is available on the acute (short-term) effects of this compound. Acute inhalation exposure of animals to this compound produced narcosis, restlessness, tremors, and muscle spasms. Chronic (long- term) exposure of humans to this compound affects the central nervous system (CNS). Signs of neurotoxicity in humans include numbness, cyanosis, hyperesthesia (increased sensation), and muscle spasms. No information is available on the carcinogenic effects of this compound in humans. EPA has classified this compound as a Group D, not classifiable as to human carcinogenicity.

This compound is an aromatic organic compound with the chemical formula C6H5Cl. This colorless, flammable liquid is a common solvent and a widely used intermediate in the manufacture of other chemicals. Rhodococcus phenolicus is a bacterium species able to degrade this compound as sole carbon sources. This compound exhibits low to moderate toxicity as indicated by its LD50 of 2.9 g/kg. Chronic (long-term) exposure of humans to this compound affects the central nervous system (CNS). Signs of neurotoxicity in humans include numbness, cyanosis, hyperesthesia (increased sensation), and muscle spasms.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPPADPHJFYWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chlorobenzene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorobenzene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25053-25-2 | |

| Record name | Benzene, chloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25053-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020298 | |

| Record name | Chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorobenzene appears as a colorless to clear, yellowish liquid with a sweet almond-like odor. Flash point 84 °F. Practically insoluble in water and somewhat denser than water (9.2 lb / gal). Vapors heavier than air. Used to make pesticides, dyes, and other chemicals., Liquid, Colorless liquid with an almond-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an almond-like odor. | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/85 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chlorobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

270 °F at 760 mmHg (NTP, 1992), 131.6 °C, 132 °C, 270 °F | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

75 °F (NTP, 1992), 29.2 °C, 82 °F (Closed Cup) 28 °C, 97 °F (open cup), 27 °C c.c., 75 °F, 82 °F | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/85 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 499 mg/L at 25 °C, In water, 0.05 g/100g at 20 °C, Miscible in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride, Freely soluble in chloroform, For more Solubility (Complete) data for CHLOROBENZENE (6 total), please visit the HSDB record page., 0.498 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.05, 0.05% | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.11 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1058 g/cu cm at 20 °C, Percent in caturated air: 1.55 (25 °C); Density of saturated of air: 1.05 (Air = 1), Saturated liquid density = 69.080 lb/cu ft at 70 °C, Critical density = 0.365 g/cu cm; Heat of fusion = 84.9 J/g; Heat capacity = 1.338 J/g K at 20 °C; Dielectric constant = 5.641 at 20 °C, Relative density (water = 1): 1.11, 1.11 | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.88 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.88 (Air = 1), Relative vapor density (air = 1): 3.88, 3.88 | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

8.8 mmHg at 68 °F ; 11.8 mmHg at 77 °F (NTP, 1992), 12.0 [mmHg], 12.0 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.17, 8.8 mmHg, 9 mmHg | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/85 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Typical analysis of commercial monochlorobenzene: >99.9%, <0.02% benzene, <0.05% dichlorobenzenes. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear volatile liquid | |

CAS No. |

108-90-7, 68411-45-0 | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, chloro derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorobenzene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chlorobenzene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, chloro derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K18102WN1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene, chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CZ2AB98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-49 °F (NTP, 1992), -45.2 °C, -45 °C, -50 °F | |

| Record name | CHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2877 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorobenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/90 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Chlorobenzene: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of chlorobenzene. The information is presented in a clear and concise format, with quantitative data summarized in tables for easy reference and comparison. Detailed experimental protocols for key reactions and property determination methods are also included to support laboratory research and development.

Physical Properties of this compound

This compound is a colorless, flammable liquid with a characteristic almond-like odor.[1] It is an important solvent and intermediate in the synthesis of various chemicals. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Units | Reference |

| Molecular Formula | C₆H₅Cl | - | |

| Molecular Weight | 112.56 | g/mol | |

| Appearance | Colorless liquid | - | [1] |

| Odor | Almond-like | - | [1] |

| Boiling Point | 131.7 | °C | |

| Melting Point | -45.6 | °C | |

| Density | 1.106 | g/cm³ at 20°C | |

| Solubility in Water | 0.508 | g/L at 20°C | |

| Vapor Pressure | 1.17 | kPa at 20°C | |

| Flash Point | 28 | °C | |

| Refractive Index | 1.524 | at 20°C |

Chemical Properties and Reactivity of this compound

This compound's chemical behavior is dictated by the presence of the chlorine atom on the benzene ring. The chlorine atom is deactivating yet ortho-, para-directing for electrophilic aromatic substitution reactions due to the interplay of its inductive and resonance effects. This compound can also undergo nucleophilic aromatic substitution under forcing conditions.

Table 2: Chemical Properties and Reactivity of this compound

| Reaction Type | Reagents | Conditions | Products |

| Electrophilic Aromatic Substitution | |||

| Nitration | HNO₃, H₂SO₄ | 50-70°C | 1-chloro-2-nitrobenzene, 1-chloro-4-nitrobenzene |

| Halogenation (Chlorination) | Cl₂, FeCl₃ | - | 1,2-dithis compound, 1,4-dithis compound |

| Sulfonation | H₂SO₄ (fuming) | - | 2-chlorobenzenesulfonic acid, 4-chlorobenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | - | (Not generally successful due to deactivation of the ring) |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | - | 2-chloroacetophenone, 4-chloroacetophenone |

| Nucleophilic Aromatic Substitution | |||

| Hydroxylation (Dow Process) | NaOH | 350°C, 300 atm | Phenol |

| Amination | NaNH₂ in liquid NH₃ | - | Aniline |

| Thiolation | NaSH | - | Thiophenol |

| Other Reactions | |||

| Grignard Reagent Formation | Mg, THF | - | Phenylmagnesium chloride |

| Ullmann Reaction | Cu powder, heat | - | Biphenyl |

Experimental Protocols

Synthesis of this compound (Electrophilic Aromatic Substitution)

Objective: To synthesize this compound from benzene via electrophilic aromatic substitution.

Materials:

-

Benzene

-

Chlorine gas

-

Anhydrous iron(III) chloride (FeCl₃) catalyst

-

5% Sodium hydroxide solution

-

Anhydrous calcium chloride

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Set up a reaction flask with a reflux condenser and a gas delivery tube.

-

Add 78 g (1 mol) of benzene and a small amount of anhydrous FeCl₃ to the flask.

-

Bubble dry chlorine gas through the benzene at a moderate rate. The reaction is exothermic and the temperature should be maintained between 30-40°C.

-

Continue the chlorination until the desired weight increase corresponding to the formation of this compound is achieved.

-

Transfer the reaction mixture to a separatory funnel and wash with 5% sodium hydroxide solution to remove unreacted chlorine and HCl.

-

Wash with water until the washings are neutral.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the this compound by fractional distillation, collecting the fraction boiling at approximately 132°C.

Nitration of this compound (Electrophilic Aromatic Substitution)

Objective: To synthesize nitrothis compound isomers from this compound.

Materials:

-

This compound

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Prepare a nitrating mixture by carefully adding 30 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Slowly add 22.5 g (0.2 mol) of this compound to the nitrating mixture with constant stirring, maintaining the temperature below 50°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the oily layer of nitrochlorobenzenes using a separatory funnel.

-

Wash the organic layer with water, followed by a dilute sodium carbonate solution, and then again with water.

-

Dry the product over anhydrous calcium chloride.

-

Separate the ortho- and para-isomers by fractional distillation under reduced pressure.

Determination of Boiling Point (Based on ASTM D1078)

Objective: To determine the boiling point of a liquid sample of this compound.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving graduate

-

Calibrated thermometer

-

Heating mantle or oil bath

Procedure Summary:

-

Measure 100 mL of the this compound sample into the distillation flask.

-

Add a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly at the level of the side arm of the flask.

-

Apply heat to the flask at a controlled rate.

-

Record the temperature at which the first drop of distillate falls from the condenser into the receiving graduate. This is the initial boiling point.

-

Continue the distillation and record the temperature at regular volume intervals of the collected distillate.

-

The boiling point is typically reported as the temperature at which 50% of the sample has distilled.

-

Correct the observed boiling point for atmospheric pressure variations from standard pressure.

Determination of Vapor Pressure (Based on OECD Guideline 104)

Objective: To determine the vapor pressure of this compound at various temperatures.

Method Summary (Static Method):

-

A small amount of the this compound sample is introduced into a thermostatically controlled vacuum-tight sample cell.

-

The sample is degassed to remove any dissolved air.

-

The sample cell is heated to a specific temperature, and the system is allowed to reach equilibrium.

-

The pressure inside the cell, which is the vapor pressure of the substance at that temperature, is measured using a pressure transducer.

-

Measurements are repeated at several different temperatures to obtain a vapor pressure curve.

Mandatory Visualizations

Caption: Synthesis of this compound via Electrophilic Aromatic Substitution.

Caption: Reaction Pathway for the Nitration of this compound.

Caption: Experimental Workflow for Boiling Point Determination.

References

The Synthesis of Chlorobenzene from Benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of chlorobenzene from benzene, focusing on the core principles of electrophilic aromatic substitution. The document details the reaction mechanism, provides laboratory and industrial scale experimental protocols, presents quantitative data on reaction outcomes, and outlines essential safety considerations.

Core Principles: The Mechanism of Electrophilic Aromatic Substitution

The primary method for synthesizing this compound is the direct chlorination of benzene, a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] This process involves the substitution of a hydrogen atom on the benzene ring with a chlorine atom. The reaction is not spontaneous and requires the presence of a Lewis acid catalyst to activate the chlorine molecule.[2][3]

The mechanism proceeds through three key steps:

-

Generation of the Electrophile: The Lewis acid catalyst, typically anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), interacts with molecular chlorine (Cl₂) to generate a highly reactive electrophile, the chloronium ion (Cl⁺) or a polarized chlorine-catalyst complex.[4][5] The catalyst polarizes the Cl-Cl bond, making one of the chlorine atoms significantly more electrophilic.[2]

-

Formation of the Arenium Ion (Sigma Complex): The electron-rich π system of the benzene ring attacks the electrophilic chlorine atom. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[1]

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the FeCl₄⁻ anion formed in the initial step, removes a proton (H⁺) from the carbon atom bearing the chlorine. This restores the aromaticity of the benzene ring, yielding this compound and regenerating the Lewis acid catalyst.[1][2]

Quantitative Data on Benzene Chlorination

The efficiency and selectivity of this compound synthesis are influenced by various factors, including the choice of catalyst, reaction temperature, and the molar ratio of reactants. The primary byproduct of this reaction is dithis compound, which exists as ortho, meta, and para isomers.[6]

| Catalyst | Reaction Temperature (°C) | Molar Ratio (Benzene:Chlorine) | Monothis compound Yield (%) | Dithis compound Yield (%) | Reference |

| Ferric Chloride (FeCl₃) | 20-40 | Varies (controlled feed) | ~75 (per-pass conversion) | ~22 | [7] |

| Molten Metal Chlorides | 200-400 | 1:0.5 to 1:1 (by weight) | >82 | 10-12 | [8] |

| Modified Process with Recycle | 20-40 | Optimized ratio | Up to 98 | Minimized | [9] |

Note: Yields can be significantly influenced by reaction conditions and process design. Industrial processes often employ recycling of unreacted benzene to maximize the overall yield of monothis compound.[9]

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol outlines a typical laboratory procedure for the synthesis of this compound via the direct chlorination of benzene.

Materials:

-

Benzene (anhydrous)

-

Chlorine gas

-

Iron filings or anhydrous ferric chloride (FeCl₃)

-

5% Sodium hydroxide solution

-

Anhydrous calcium chloride

-

Round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Drying tube

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, place 78 g (1 mole) of anhydrous benzene and 2 g of iron filings in a dry 250 mL round-bottom flask equipped with a reflux condenser.

-

Chlorination: Bubble a slow stream of dry chlorine gas through the benzene at room temperature. The reaction is exothermic, and the flask may need to be cooled in a water bath to maintain a temperature of 25-30°C.

-

Reaction Monitoring: Continue the introduction of chlorine until the desired weight increase, corresponding to the consumption of chlorine, is achieved.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium hydroxide solution to remove unreacted chlorine and hydrogen chloride, and finally with water again.

-

Drying: Dry the organic layer over anhydrous calcium chloride.

-

Purification: Filter the dried solution and purify by fractional distillation. Collect the fraction boiling at 131-132°C as pure this compound.

Industrial Scale Production of this compound

The industrial production of this compound is typically a continuous process designed to maximize the yield of the desired product while minimizing the formation of dichlorobenzenes.[6]

Process Overview:

-

Feed Preparation: Dry benzene and chlorine gas are fed into a reactor.

-

Chlorination: The reaction is carried out in a series of stirred-tank reactors or a bubble column reactor in the presence of a Lewis acid catalyst, commonly ferric chloride. The temperature is maintained at 20-40°C.[7]

-

Neutralization: The crude product stream, containing this compound, dichlorobenzenes, unreacted benzene, and dissolved hydrogen chloride, is passed through a neutralizer to remove acidic components.

-

Separation and Purification: The neutralized mixture is then fed into a series of distillation columns to separate unreacted benzene (which is recycled), monothis compound, and the various dithis compound isomers.[10][11]

Visualizing the Process and Mechanism

Signaling Pathway of Electrophilic Aromatic Substitution

Caption: Mechanism of electrophilic aromatic substitution for this compound synthesis.

Experimental Workflow for Laboratory Synthesis

Caption: Laboratory workflow for the synthesis and purification of this compound.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Benzene: is a known carcinogen and is highly flammable.[7][9] It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

-

Chlorine: is a toxic and corrosive gas that can cause severe respiratory irritation. It must be handled in a fume hood, and appropriate gas scrubbing systems should be in place.

-

Ferric Chloride: is corrosive and can cause skin and eye burns. It should be handled with care, and appropriate PPE should be worn.

-

This compound: is a flammable liquid and is harmful if inhaled or absorbed through the skin.[2][8] It should be handled in a well-ventilated area.

Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.[2][7]

Conclusion

The synthesis of this compound from benzene via electrophilic aromatic substitution is a well-established and fundamental reaction in organic chemistry with significant industrial applications. A thorough understanding of the reaction mechanism, careful control of experimental conditions, and strict adherence to safety protocols are paramount for the successful and safe synthesis of this important chemical intermediate. This guide provides the foundational knowledge for researchers and professionals to approach the synthesis of this compound with a comprehensive understanding of its core principles and practical considerations.

References

- 1. researchgate.net [researchgate.net]

- 2. CHLORINATION OF BENZENE [ns1.almerja.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. quora.com [quora.com]

- 6. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 7. journal.bcrec.id [journal.bcrec.id]

- 8. US2140550A - Chlorination of benzene - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. ucwv.edu [ucwv.edu]

- 11. journal.bcrec.id [journal.bcrec.id]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electrophilic substitution reactions of chlorobenzene, a critical feedstock in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. We will delve into the electronic effects of the chloro substituent, the kinetics and regioselectivity of key reactions, detailed experimental protocols, and the mechanistic pathways that govern these transformations.

Core Principles: The Duality of the Chloro Substituent

This compound presents a fascinating case study in electrophilic aromatic substitution (EAS). The chlorine atom exerts two opposing electronic effects on the benzene ring:

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma bond. This effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles than benzene itself.[1][2]

-

Resonance Effect (+R or +M): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring.[3][4] This resonance donation of electron density increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack than the meta position.[5][6]

The stronger inductive effect outweighs the resonance effect, leading to an overall deactivation of the ring.[7] However, the resonance effect dictates the regioselectivity, directing incoming electrophiles to the ortho and para positions.[4] This makes this compound an ortho, para-director, yet a deactivating substituent.

Relative Reactivity

The deactivating nature of the chloro group is evident when comparing the reaction rates of this compound and benzene in electrophilic substitution reactions. For instance, in nitration, this compound reacts significantly slower than benzene.

| Compound | Relative Rate of Nitration (Benzene = 1) |

| Benzene | 1.0 |

| This compound | 0.02 |

| Data sourced from multiple references.[8][9] |

Isomer Distribution in Electrophilic Substitution of this compound

The ortho, para-directing effect of the chlorine atom leads to a mixture of ortho and para substituted products, with the para isomer often predominating due to reduced steric hindrance.[10] The meta isomer is typically formed in negligible amounts.

| Reaction | Ortho (%) | Meta (%) | Para (%) |

| Nitration | 30 | ~1 | 70 |

| Sulfonation | 0.8 | 0.4 | 98.8 |

| Benzoylation | 3-12 | 0.1-4 | 84-97 |

| Data compiled from various studies.[11][12][13] |

Key Electrophilic Substitution Reactions of this compound

This compound undergoes a variety of electrophilic substitution reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Halogenation

The introduction of a second halogen atom onto the this compound ring requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a more potent electrophile.[4]

Reaction: C₆H₅Cl + Cl₂ --(FeCl₃)--> o-C₆H₄Cl₂ + p-C₆H₄Cl₂ + HCl

The reaction yields a mixture of 1,2-dithis compound (ortho) and 1,4-dithis compound (para), with the para isomer being the major product.[4]

Nitration

Nitration is achieved by treating this compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Reaction: C₆H₅Cl + HNO₃ --(H₂SO₄)--> o-ClC₆H₄NO₂ + p-ClC₆H₄NO₂ + H₂O

The primary products are 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene.[11]

Sulfonation

Sulfonation involves the reaction of this compound with fuming sulfuric acid (sulfuric acid containing dissolved sulfur trioxide, SO₃) or concentrated sulfuric acid. The electrophile in this reaction is sulfur trioxide.

Reaction: C₆H₅Cl + SO₃ --(H₂SO₄)--> o-ClC₆H₄SO₃H + p-ClC₆H₄SO₃H

This reaction predominantly yields 4-chlorobenzenesulfonic acid, with a very small amount of the ortho isomer.[13]

Friedel-Crafts Reactions

Friedel-Crafts Alkylation: This reaction is generally not synthetically useful for this compound. The deactivating nature of the chlorine atom makes the ring less reactive, and the reaction is prone to carbocation rearrangements and polyalkylation. Furthermore, aryl halides like this compound are not suitable substrates for Friedel-Crafts alkylation.

Friedel-Crafts Acylation: In contrast, Friedel-Crafts acylation is a valuable method for introducing an acyl group to the this compound ring. The reaction is carried out using an acyl chloride or acid anhydride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). A key advantage of this reaction is that the product, an aromatic ketone, is deactivated towards further substitution, thus preventing polyacylation.

Reaction: C₆H₅Cl + RCOCl --(AlCl₃)--> o-ClC₆H₄COR + p-ClC₆H₄COR + HCl

The reaction produces a mixture of ortho- and para-chloro-substituted ketones, with the para isomer being the major product.

Experimental Protocols

Protocol for Halogenation (Chlorination) of this compound

Objective: To synthesize a mixture of o- and p-dithis compound from this compound.

Materials:

-

This compound

-

Anhydrous ferric chloride (FeCl₃)

-

Chlorine gas (Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Gas inlet tube

-

Reflux condenser

-

Gas trap (containing sodium hydroxide solution)

-

Heating mantle or water bath

Procedure:

-

Setup: Assemble a dry round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser. The outlet of the condenser should be connected to a gas trap to neutralize excess chlorine and HCl gas. The entire apparatus should be in a well-ventilated fume hood.

-

Charging the Flask: To the flask, add this compound and a catalytic amount of anhydrous ferric chloride (approximately 0.05 mol % relative to this compound).

-

Reaction: Begin stirring the mixture and gently bubble dry chlorine gas through the solution. The reaction is exothermic, and the temperature should be maintained between 40-50°C, using a water bath for cooling if necessary.

-

Monitoring: Continue the chlorination for 2-4 hours. The progress of the reaction can be monitored by gas chromatography (GC) to observe the conversion of this compound and the formation of dithis compound isomers.

-

Work-up: Once the desired conversion is achieved, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any remaining chlorine and HCl.

-

Purification: The reaction mixture is washed with water, followed by a dilute sodium hydroxide solution to remove any remaining acid and catalyst, and then again with water. The organic layer is dried over a suitable drying agent (e.g., anhydrous MgSO₄) and the dithis compound isomers can be separated by fractional distillation.

Protocol for Nitration of this compound

Objective: To synthesize a mixture of 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene.

Materials:

-

This compound

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Erlenmeyer flask or beaker

-

Ice bath

-

Stirring rod or magnetic stirrer

-

Separatory funnel

-

Crushed ice

Procedure:

-

Preparation of Nitrating Mixture: In an Erlenmeyer flask, carefully prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 volume ratio). Cool this mixture to room temperature in an ice-water bath.

-

Addition of this compound: To the cooled nitrating mixture, add this compound dropwise with constant stirring. Maintain the temperature of the reaction mixture below 50-60°C by using the ice bath.

-

Reaction Completion: After the addition is complete, continue to stir the mixture for a period (e.g., 30 minutes) to ensure the reaction goes to completion.

-

Quenching: Pour the reaction mixture slowly and with stirring into a beaker containing a significant amount of crushed ice. This will cause the crude product to precipitate.

-

Isolation: Isolate the crude product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water to remove any residual acid.

-

Purification: The crude product, a mixture of isomers, can be purified by recrystallization from a suitable solvent, such as ethanol. The para isomer, having a higher melting point and lower solubility, will crystallize out more readily.

Protocol for Sulfonation of this compound

Objective: To synthesize 4-chlorobenzenesulfonic acid.

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

Reaction Setup: Place this compound in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Carefully add concentrated sulfuric acid or fuming sulfuric acid to the this compound.

-

Heating: Heat the reaction mixture under reflux for several hours. The reaction temperature and time will depend on the concentration of the sulfuric acid used.

-

Work-up: After cooling, the reaction mixture is carefully poured into cold water or onto ice, which will cause the sulfonic acid to precipitate.

-

Isolation and Purification: The product can be isolated by filtration and purified by recrystallization from water.

Protocol for Friedel-Crafts Acylation of this compound

Objective: To synthesize a mixture of ortho- and para-chloroacetophenone.

Materials:

-

This compound

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

A suitable inert solvent (e.g., dichloromethane or carbon disulfide)

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-